

# A Technical Guide to Boc-Tyr(Bzl)-OH: Synthesis, Application, and Commercial Sourcing

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## Compound of Interest

Compound Name: *Boc-Tyr(Bzl)-OH*

Cat. No.: *B558118*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N- $\alpha$ -Boc-O-benzyl-L-tyrosine (**Boc-Tyr(Bzl)-OH**), a critical protected amino acid for peptide synthesis. This document details commercial suppliers and current pricing, outlines protocols for its synthesis and use in solid-phase peptide synthesis (SPPS), and explores its application in the development of bioactive peptides, including opioid receptor agonists.

## Commercial Suppliers and Pricing

The availability and cost of **Boc-Tyr(Bzl)-OH** can vary between suppliers and are dependent on the quantity and purity required. Below is a summary of major commercial suppliers and their indicative pricing.

Supplier	Product Name	Purity	Quantity	Price (USD)
MilliporeSigma (Novabiochem®)	Boc-Tyr(Bzl)-OH	≥98.0% (HPLC)	25 g	€128.00
100 g	€387.00			
Chem-Impex	Boc-O-benzyl-D-tyrosine	≥ 98% (HPLC)	1 g	\$18.50
5 g	\$28.00			
25 g	\$130.00			
100 g	\$510.00			
Fisher Scientific (Bachem)	Boc-Tyr(Bzl)-OH	Not Specified	100 g	~\$1,158.07
GenoChem World	Boc-D-Tyr(Bzl)-OH	Not Specified	5 g	€133.00

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

## Synthesis of Boc-Tyr(Bzl)-OH

The synthesis of **Boc-Tyr(Bzl)-OH** involves two primary steps: the protection of the  $\alpha$ -amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group, followed by the protection of the phenolic hydroxyl group with a benzyl (Bzl) group.

## Experimental Protocol:

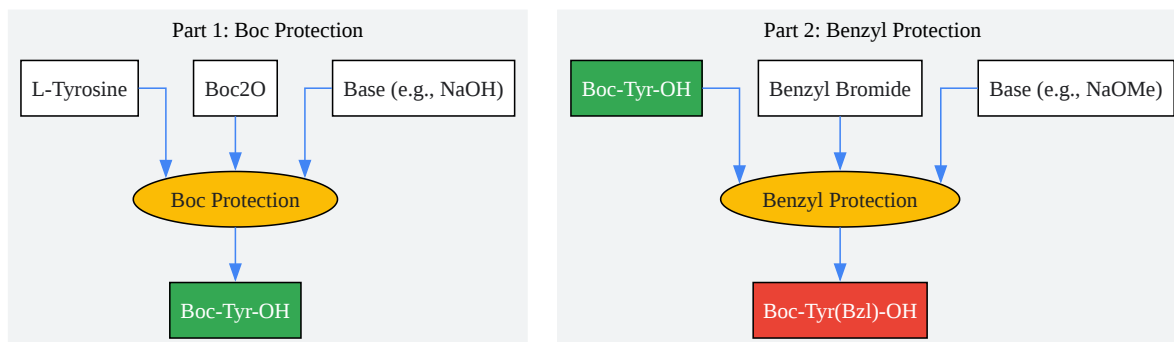
### Part 1: Synthesis of N- $\alpha$ -Boc-L-tyrosine (Boc-Tyr-OH)

- Dissolve L-tyrosine in a suitable solvent system, such as a mixture of dioxane and water.
- Add a base, for example, sodium hydroxide or potassium hydroxide, to create an alkaline environment.

- Introduce di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) to the solution in batches while maintaining the alkaline pH.
- Allow the reaction to proceed at room temperature with stirring.
- After the reaction is complete, perform an extraction with an organic solvent like petroleum ether to remove impurities.
- Acidify the aqueous layer to a pH of approximately 3 using a dilute acid such as hydrochloric acid.
- Extract the product, Boc-Tyr-OH, using an organic solvent like ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

#### Part 2: Synthesis of N- $\alpha$ -Boc-O-benzyl-L-tyrosine (**Boc-Tyr(Bzl)-OH**)

- Dissolve the synthesized Boc-Tyr-OH in a suitable solvent, such as methanol.
- Add a base, for instance, sodium methoxide solution, to deprotonate the phenolic hydroxyl group.
- Add benzyl bromide to the reaction mixture.
- Heat the reaction mixture, for example, to 40°C, and stir for several hours.
- Monitor the reaction progress using a technique like high-performance liquid chromatography (HPLC).
- Upon completion, the desired product, **Boc-Tyr(Bzl)-OH**, can be isolated and purified.



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### Synthesis of **Boc-Tyr(Bzl)-OH**

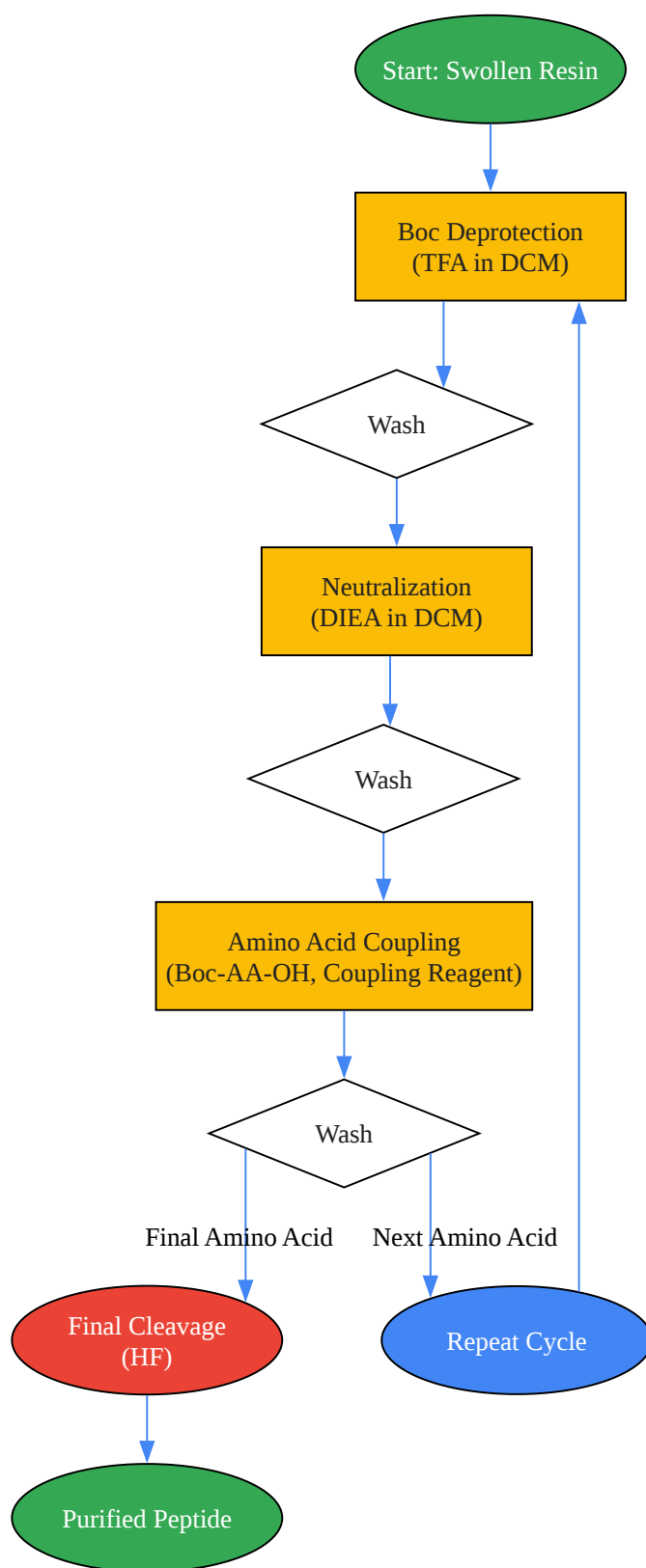
## Application in Solid-Phase Peptide Synthesis (SPPS)

**Boc-Tyr(Bzl)-OH** is a key building block in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the  $\alpha$ -amino group, while the benzyl group provides semi-permanent protection for the tyrosine side chain.

## Experimental Protocol: Boc-SPPS Cycle

- **Resin Swelling:** Swell the solid support (e.g., Merrifield resin) in a suitable solvent like dichloromethane (DCM).
- **First Amino Acid Coupling:** Couple the first Boc-protected amino acid to the resin.
- **Boc Deprotection:** Remove the Boc protecting group from the N-terminus using a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in DCM.
- **Neutralization:** Neutralize the resulting trifluoroacetate salt with a base, such as 5-10% diisopropylethylamine (DIEA) in DCM, to yield a free amino group.

- Coupling: Couple the next Boc-protected amino acid, such as **Boc-Tyr(Bzl)-OH**, using a coupling agent (e.g., DIC/HOBt or HBTU).
- Repeat: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
- Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl group from tyrosine) using a strong acid, most commonly anhydrous hydrogen fluoride (HF).



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### Boc-SPPS Experimental Workflow

## Role in the Synthesis of Bioactive Peptides: Enkephalin Analogs and Opioid Receptor Signaling

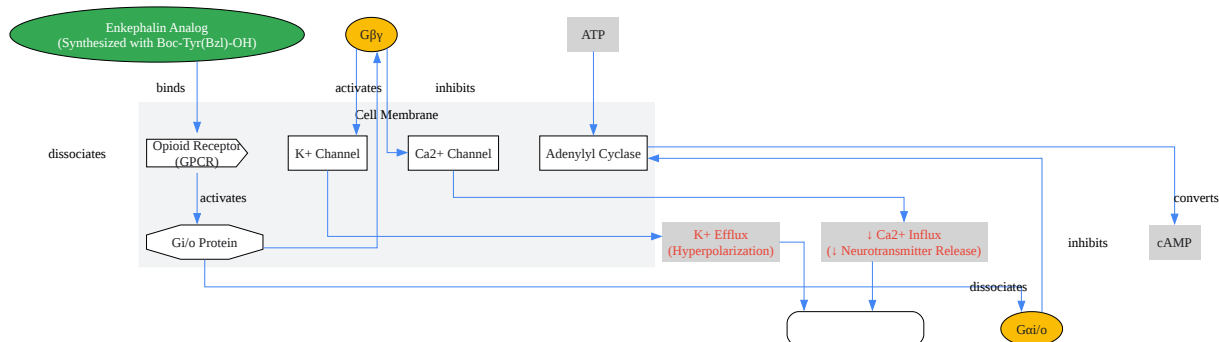
**Boc-Tyr(Bzl)-OH** is instrumental in the synthesis of various bioactive peptides. A prominent example is its use in the creation of enkephalin analogs. Enkephalins are endogenous pentapeptides that act as agonists at opioid receptors, playing a key role in pain modulation and other neurological processes.<sup>[1]</sup>

The tyrosine residue at the N-terminus is crucial for the opioid activity of enkephalins. The synthesis of enkephalin analogs often involves the use of **Boc-Tyr(Bzl)-OH** to incorporate this critical residue.<sup>[1][2]</sup> Once synthesized, these analogs can bind to and activate opioid receptors, which are G-protein coupled receptors (GPCRs).

The signaling pathway initiated by the binding of an enkephalin analog to an opioid receptor (e.g., the  $\mu$ -opioid receptor) involves the following key steps:

- **Agonist Binding:** The enkephalin analog binds to the opioid receptor.
- **G-Protein Activation:** This binding event induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein ( $G_i/o$ ). The G-protein releases GDP and binds GTP.
- **Downstream Effects:** The activated G-protein dissociates into its  $\alpha$  and  $\beta\gamma$  subunits, which then modulate the activity of downstream effectors:
  - **Inhibition of Adenylyl Cyclase:** The  $\alpha$  subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
  - **Modulation of Ion Channels:** The  $\beta\gamma$  subunit can directly interact with ion channels, leading to the opening of inwardly rectifying potassium ( $K^+$ ) channels (causing hyperpolarization) and the closing of voltage-gated calcium ( $Ca^{2+}$ ) channels (reducing neurotransmitter release).

These cellular events ultimately result in a reduction in neuronal excitability and the analgesic effects associated with opioid receptor activation.



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### Opioid Receptor Signaling Pathway

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## References

- 1. Synthesis of enkephalin analogs. Part V. N-monosubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]



- To cite this document: BenchChem. [A Technical Guide to Boc-Tyr(Bzl)-OH: Synthesis, Application, and Commercial Sourcing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558118#commercial-suppliers-and-pricing-for-boc-tyr-bzl-oh]

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